molecular formula C13H19N3O2 B6272353 rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis CAS No. 1932091-64-9

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis

Cat. No. B6272353
CAS RN: 1932091-64-9
M. Wt: 249.3
InChI Key:
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Description

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis (also known as 2R,6R-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis) is a molecule that has been studied for its potential applications in a variety of scientific research fields. This molecule is a cyclic hydrazide that is composed of two nitrogen atoms and two oxygen atoms, and it can be synthesized through a variety of methods, including the reaction of toluene and morpholine. This molecule has a variety of biochemical and physiological effects, and it has been used in laboratory experiments in order to study the effects of certain compounds on cells and organisms.

Scientific Research Applications

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis has been studied for its potential applications in a variety of scientific research fields. It has been used in laboratory experiments in order to study the effects of certain compounds on cells and organisms. For example, it has been used in studies of the effects of certain compounds on the growth of bacteria and fungi. It has also been used in studies of the effects of certain compounds on the growth of plants and animals. Additionally, it has been used in studies of the effects of certain compounds on the metabolism of cells, and it has been used in studies of the effects of certain compounds on the immune system.

Mechanism of Action

The mechanism of action of rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis is not completely understood. However, it is believed that the molecule binds to certain receptors on cells and activates them, which then triggers a cascade of biochemical reactions that lead to the desired effect. For example, when the molecule binds to receptors on cells, it can activate certain enzymes that are involved in the metabolism of cells, which can lead to changes in the metabolism of the cell. Additionally, the molecule can bind to certain receptors on the immune system, which can lead to changes in the immune response.
Biochemical and Physiological Effects
Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on cells and organisms, including the stimulation of certain enzymes involved in the metabolism of cells, the stimulation of the immune system, and the inhibition of certain bacteria and fungi. Additionally, it has been found to have anti-inflammatory and antioxidant effects, as well as effects on the growth of plants and animals.

Advantages and Limitations for Lab Experiments

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it cost-effective and readily available for use in experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. One limitation is that it can be toxic in high concentrations, which can limit its use in experiments. Additionally, the effects of the molecule can vary depending on the concentration and the specific compound being studied, which can make it difficult to accurately measure the effects of the molecule in experiments.

Future Directions

There are a variety of potential future directions for research on rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis. One potential direction is to further study the biochemical and physiological effects of the molecule in order to better understand its mechanism of action. Additionally, further research could be done to determine the optimal concentration of the molecule for use in laboratory experiments. Additionally, further research could be done to explore the potential applications of the molecule in medicine and other fields. Finally, further research could be done to explore the potential interactions of the molecule with other compounds, in order to determine its potential synergistic effects.

Synthesis Methods

Rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis can be synthesized through a variety of methods. One method involves the reaction of toluene and morpholine. This reaction is carried out in a solution of acetic acid and is catalyzed by an acid such as p-toluenesulfonic acid. The reaction yields a mixture of cis and trans isomers of the molecule, but the cis isomer is the desired product. The reaction is carried out at a temperature of 80-90°C and is complete after two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis involves the reaction of benzylamine with 2,6-dimethylmorpholine-4-carboxylic acid to form the corresponding amide. This amide is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the resolution of the racemic mixture to obtain the desired cis isomer.", "Starting Materials": [ "Benzylamine", "2,6-dimethylmorpholine-4-carboxylic acid", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2,6-dimethylmorpholine-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: The amide is then reacted with hydrazine hydrate in the presence of a catalyst such as HCl to form the hydrazide.", "Step 3: The racemic mixture is resolved using a chiral resolving agent such as tartaric acid to obtain the desired cis isomer." ] }

CAS RN

1932091-64-9

Product Name

rac-(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide, cis

Molecular Formula

C13H19N3O2

Molecular Weight

249.3

Purity

85

Origin of Product

United States

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